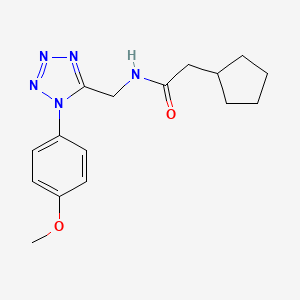
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. It is comprised of a cyclopentyl group, a methoxyphenyl group, a tetrazolyl group, and an acetamide moiety, which together provide a distinctive framework for its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can be accomplished through a multi-step synthesis involving the following reactions:
Formation of Tetrazole Ring: : The first step involves synthesizing the tetrazole ring from appropriate nitriles and azides under acidic conditions.
Methoxyphenyl Incorporation: : The 4-methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: : The cyclopentyl acetamide is formed by acylation of the amine group using acetyl chloride or acetic anhydride.
Industrial Production Methods
In an industrial setting, the synthesis could be optimized for scale by employing continuous flow reactors, enhancing the efficiency and yield. The use of catalysts like palladium in cross-coupling reactions, high-pressure reaction vessels, and automated reaction monitoring are common practices to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the methoxy group or the tetrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction typically occurs at the acetamide or the tetrazole, often using agents like lithium aluminium hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, facilitated by reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Sodium hydroxide, sulfuric acid.
Major Products
Oxidation: : Carboxylic acids, aldehydes.
Reduction: : Alcohols, amines.
Substitution: : Various substituted derivatives depending on the reaction conditions and substrates used.
Applications De Recherche Scientifique
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is utilized in:
Chemistry: : As an intermediate in organic synthesis.
Biology: : As a probe for biological systems due to its unique structure.
Medicine: : Potential pharmaceutical applications for its binding properties and bioactivity.
Industry: : As a precursor or additive in manufacturing specialized polymers or materials.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions. The tetrazole ring can engage in coordination with metal ions or active sites of enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclopentyl-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Differing by the presence of a methyl group instead of a methoxy group.
2-cyclopentyl-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Substituted with a chlorine atom.
2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Substituted with a fluorine atom.
Uniqueness
This compound stands out due to its structural complexity, potential for chemical modifications, and diverse applications in various scientific fields.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-8-6-13(7-9-14)21-15(18-19-20-21)11-17-16(22)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFZWXBTDAYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988482.png)
![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)
![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)
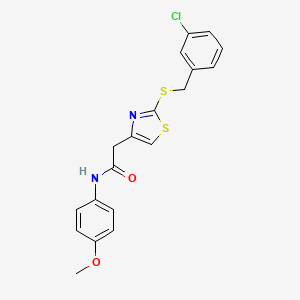
![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)
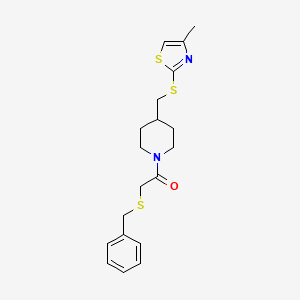
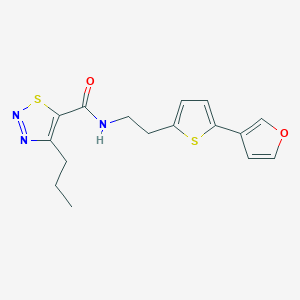
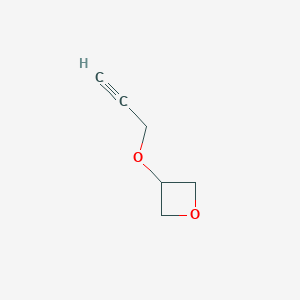
![2-Benzyl-5-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2988493.png)
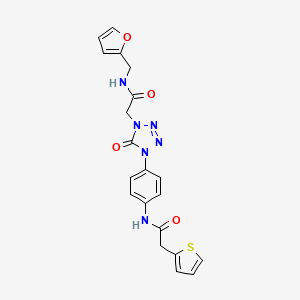
![2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2988498.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2988502.png)
![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)
![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)
